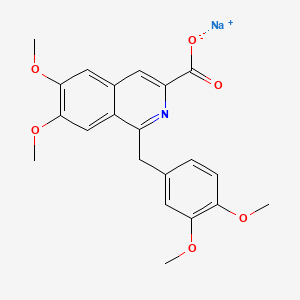
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a veratryl group at position 1, and a carboxylic acid group at position 3, which is neutralized by a sodium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt can be achieved through a combination of classical organic reactions. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the isoquinoline core. This method typically involves the reaction of a benzaldehyde derivative with an amine in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as methylation, cyclization, and carboxylation, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while reduction with NaBH4 can lead to the formation of reduced isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the presence of a tetrahydroisoquinoline ring.
Isoquinoline-1-carboxylic acid: Another related compound with a carboxylic acid group at position 1 instead of position 3.
Uniqueness
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a veratryl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity.
Propriétés
Numéro CAS |
63905-64-6 |
|---|---|
Formule moléculaire |
C21H20NNaO6 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
sodium;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO6.Na/c1-25-17-6-5-12(8-18(17)26-2)7-15-14-11-20(28-4)19(27-3)10-13(14)9-16(22-15)21(23)24;/h5-6,8-11H,7H2,1-4H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
IQMNYJAGGQSFNK-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)



![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)

![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
